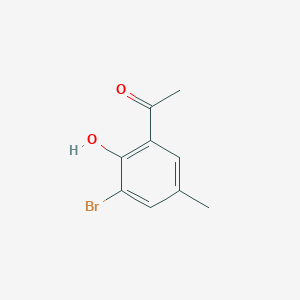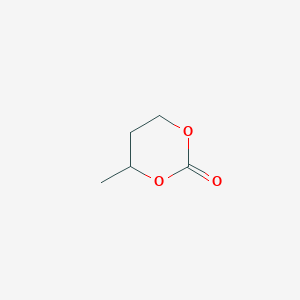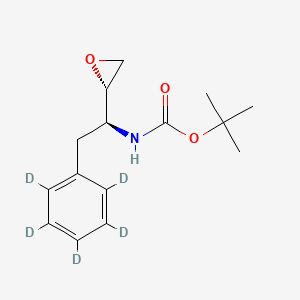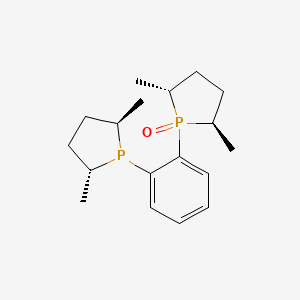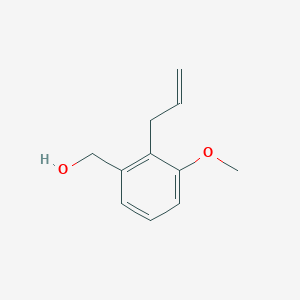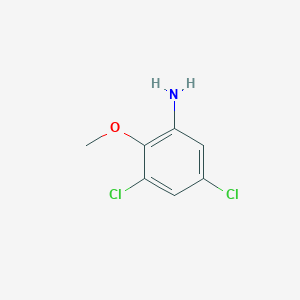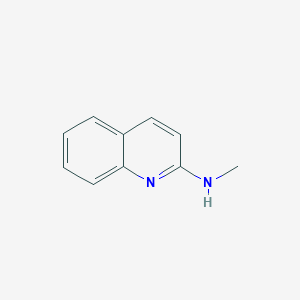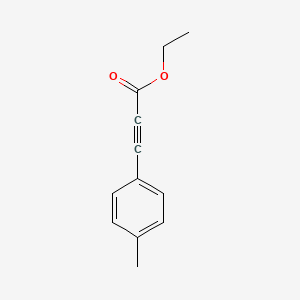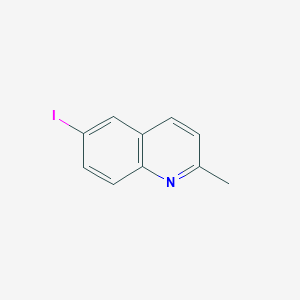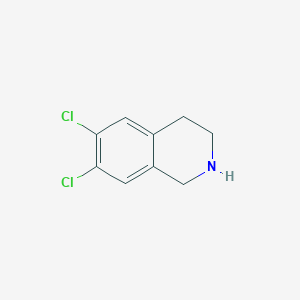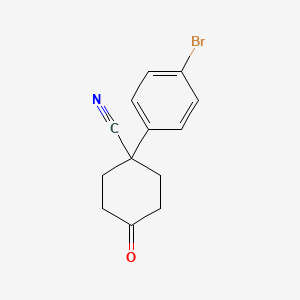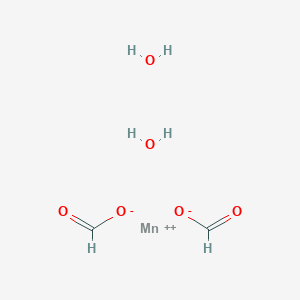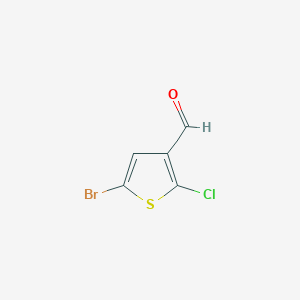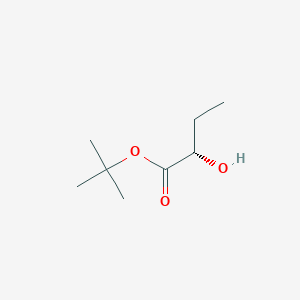
(-)-tert-Butyl (S)-2-hydroxybutyrate
Vue d'ensemble
Description
(-)-tert-Butyl (S)-2-hydroxybutyrate is a chiral compound with the chemical formula C<sub>8</sub>H<sub>16</sub>O<sub>3</sub>. It belongs to the class of organic compounds known as hydroxy fatty acids and derivatives. The compound has a hydroxyl group attached to the second carbon of the butyrate chain. It is commonly used in organic synthesis and pharmaceutical research.
Synthesis Analysis
The synthesis of (-)-tert-Butyl (S)-2-hydroxybutyrate can be achieved through various methods, including esterification or transesterification reactions. For example, it can be synthesized by reacting tert-butanol with (S)-2-hydroxybutyric acid in the presence of an acid catalyst.
Molecular Structure Analysis
The molecular structure of (-)-tert-Butyl (S)-2-hydroxybutyrate consists of a tert-butyl group (tert-C<sub>4</sub>H<sub>9</sub>) attached to the chiral center of the 2-hydroxybutyrate moiety. The compound exists as a single enantiomer due to the chiral nature of the hydroxyl group.
Chemical Reactions Analysis
(-)-tert-Butyl (S)-2-hydroxybutyrate can participate in various chemical reactions, including ester hydrolysis, nucleophilic substitution, and oxidation. For example, it can be hydrolyzed to form (S)-2-hydroxybutyric acid and tert-butanol.
Physical And Chemical Properties Analysis
- Physical Properties :
- Molecular Weight: ~160.22 g/mol
- Melting Point: Varies based on enantiomer
- Solubility: Soluble in organic solvents (e.g., ethanol, acetone)
- Chemical Properties :
- Reacts with acids and bases
- Forms hydrogen bonds due to the hydroxyl group
Applications De Recherche Scientifique
Synthesis and Catalysis
- Asymmetric Synthesis : (-)-tert-Butyl (S)-2-hydroxybutyrate can be synthesized via asymmetric reduction. For instance, Ou, Feng, and Xu (2013) demonstrated the synthesis of (S)-tert-butyl 3-hydroxybutyrate by asymmetric reduction of tert-butyl acetoacetate using Saccharomyces cerevisiae B5 as a catalyst, achieving high optical purity and 100% conversion under optimized conditions (Ou, Feng, & Xu, 2013).
Medicinal Chemistry
- Drug Synthesis : In the realm of medicinal chemistry, derivatives of (-)-tert-Butyl (S)-2-hydroxybutyrate have been utilized. Scheffler et al. (2002) explored the preparation and stereoselective hydrogenation of chiral (4-hydroxy-tetrafuranylidene)carboxylates derived from (S)-4-chloro-3-hydroxybutyrate, a compound related to (-)-tert-Butyl (S)-2-hydroxybutyrate, demonstrating their potential in synthesizing functional anti- and syn-3,5-dihydroxyesters (Scheffler et al., 2002).
Biomedical Research
- Study of Oxidative Stress : Altman et al. (1993, 1994) used tert-butyl hydroperoxide, a closely related compound, to study the effect of oxidative stress on DNA bases in mammalian cells. This research helps in understanding DNA damage arising from oxidative stress, which is crucial in various diseases and aging processes (Altman et al., 1993)(Altman et al., 1994).
Polymer Science
- Polymer Synthesis : In polymer science, derivatives of (-)-tert-Butyl (S)-2-hydroxybutyrate are significant. Tsai, Wang, and Darensbourg (2016) reported on the production of environmentally benign CO2-based copolymers derived from dihydroxybutyric acid, highlighting its use in biocompatible polymers (Tsai, Wang, & Darensbourg, 2016).
Environmental Studies
- Degradation Studies : Research by Hong, Win, and Pehkonen (1998) on the hydrolysis of terbufos, a compound structurally similar to (-)-tert-Butyl (S)-2-hydroxybutyrate, provides insights into the environmental degradation and impact of such compounds (Hong, Win, & Pehkonen, 1998).
Safety And Hazards
(-)-tert-Butyl (S)-2-hydroxybutyrate is generally considered safe when handled properly. However, standard laboratory safety precautions should be followed during its synthesis, handling, and storage.
Orientations Futures
Research on (-)-tert-Butyl (S)-2-hydroxybutyrate could explore its potential applications in drug development, asymmetric synthesis, and chiral catalysis. Investigating its biological activity and pharmacological properties may lead to novel therapeutic agents.
Propriétés
IUPAC Name |
tert-butyl (2S)-2-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-5-6(9)7(10)11-8(2,3)4/h6,9H,5H2,1-4H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRLOYNUXQZAPJ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80530956 | |
| Record name | tert-Butyl (2S)-2-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80530956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-tert-Butyl (S)-2-hydroxybutyrate | |
CAS RN |
37787-90-9 | |
| Record name | tert-Butyl (2S)-2-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80530956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



